Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate is an organic compound that belongs to the class of benzoic acid derivatives. Its molecular formula is with a molecular weight of approximately 290.74 g/mol. The compound features a complex structure characterized by an amino group and a 4-chlorophenylmethylamino group attached to a benzoate moiety, making it of interest in various chemical and biological applications .
The synthesis of methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate typically involves several key reactions:
Methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure allows it to interact with specific molecular targets, potentially inhibiting enzymatic activity or altering receptor functions. This interaction may lead to various biological effects, including cytotoxicity against cancer cells or antibacterial properties.
The synthesis of methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate can be achieved through multiple synthetic routes:
This compound has several applications across different fields:
Research into the interactions of methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate focuses on its binding affinity to various biological targets. Studies suggest that the presence of both amino and chlorophenyl groups enhances its ability to interact with specific enzymes or receptors, which may contribute to its biological efficacy. Detailed mechanisms are still under investigation to fully elucidate its action pathways .
Several compounds share structural similarities with methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzoic acid, 4-amino-, methyl ester | Similar structure but amino group is para positioned | Lacks the chlorophenylmethylamino group |
| Methyl 3-amino-4-(methylamino)benzoate | Contains a methylamino group instead | Different amino substituent affects reactivity |
| Methyl 3-amino-4-chlorobenzoate | Contains a chlorine atom but lacks additional amines | Different substitution pattern alters biological activity |
The unique aspect of methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate lies in the combination of the amino and chlorophenylmethylamino groups, which significantly influences its chemical reactivity and potential biological activity compared to other similar compounds . This makes it a subject of interest for further research in medicinal chemistry and organic synthesis.
The synthesis of methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate requires careful consideration of multistep organic synthesis principles, where the chemist must accomplish three related tasks: constructing the carbon framework, introducing and transforming functional groups, and exercising selective stereocontrol throughout the process [5]. The overall synthetic strategy typically involves a convergent approach rather than a linear sequence to maximize efficiency and yield [5].
A typical synthetic pathway begins with methyl 3-nitrobenzoate as the starting material, which can be prepared through the nitration of methyl benzoate using a nitrating mixture of concentrated sulfuric acid and nitric acid [26]. The nitration proceeds via electrophilic aromatic substitution, where the electron-withdrawing carbonyl group directs the nitro group to the meta position, producing predominantly methyl 3-nitrobenzoate [26]. This regioselective nitration is crucial for establishing the correct substitution pattern required for the target compound.
The subsequent reduction of the nitro group to form the corresponding amino derivative can be achieved through catalytic hydrogenation using palladium on activated carbon in ethanol at elevated temperature and pressure [3]. Alternative reduction methods include iron powder in acidic conditions or zinc dust in hydrochloric acid, though these methods may produce lower yields and require more extensive purification procedures [18].
The introduction of the 4-chlorophenylmethyl group at the 4-position of the benzoate requires selective functionalization strategies that preserve the existing amino functionality while creating the new carbon-nitrogen bond [5]. This transformation typically proceeds through reductive amination protocols or direct nucleophilic substitution reactions depending on the specific synthetic route chosen.
Amidation and acylation reactions serve as fundamental tools for amino group functionalization in the synthesis of methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate [15]. The Schotten-Baumann reaction conditions are particularly valuable for these transformations, utilizing a two-phase solvent system consisting of water and an organic solvent such as dichloromethane [25]. The base in the aqueous phase neutralizes the acid generated during the reaction while maintaining the starting materials and products in the organic phase [25].
For the selective acylation of amino groups, acetyl chloride or acetic anhydride can be employed under controlled conditions [15]. The reaction mechanism proceeds through the formation of a tetrahedral intermediate, which subsequently eliminates the leaving group to form the desired amide bond [15]. Temperature control is critical during these reactions, with optimal conditions typically maintained between 0-5°C to prevent side reactions and decomposition [15].
The acetylation of amino groups demonstrates significant rate enhancement in the presence of tertiary amines such as diisopropylethylamine [15]. The mechanism involves the formation of ketene intermediates and acetyl ammonium ions, which react with the amino substrate to form the desired acetylated product [15]. Kinetic studies have shown that the reaction of amino compounds with ketene proceeds approximately 2.7 times faster than the alternative acetyl ammonium pathway [15].
| Acylation Reagent | Reaction Time | Temperature | Typical Yield |
|---|---|---|---|
| Acetyl chloride | 2-4 hours | 0-5°C | 75-85% |
| Acetic anhydride | 4-6 hours | 10-15°C | 70-80% |
| Benzoyl chloride | 3-5 hours | 0-10°C | 80-90% |
The selectivity of acylation reactions can be enhanced through careful choice of reaction conditions and protecting group strategies [6]. Primary amino groups typically react faster than secondary amines, allowing for selective functionalization when both are present in the same molecule [6]. The use of sterically hindered bases can further improve selectivity by preventing over-acylation reactions [6].
Palladium-catalyzed cross-coupling reactions represent a powerful methodology for the construction of carbon-carbon and carbon-nitrogen bonds in the synthesis of methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate [7] [20]. The Suzuki-Miyaura coupling reaction is particularly relevant for introducing aryl substituents, utilizing palladium complexes to facilitate the cross-coupling of boronic acids with organohalides [20] [21].
The mechanism of palladium-catalyzed cross-coupling reactions follows a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination [20] [22]. The oxidative addition step involves the insertion of palladium into the carbon-halogen bond, forming an organopalladium intermediate [20]. This step is typically rate-determining and requires activation of the palladium catalyst to the active palladium(0) species [22].
The transmetalation step involves the transfer of the organic group from the organometallic reagent to the palladium center [20]. For Suzuki coupling reactions, this step is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic borate complex [21]. The choice of base significantly influences the reaction rate and selectivity, with potassium carbonate, sodium hydroxide, and cesium fluoride being commonly employed [21].
| Catalyst System | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Palladium acetate/triphenylphosphine | Potassium carbonate | Tetrahydrofuran | 80°C | 85-92% |
| Palladium dichloride bis(triphenylphosphine) | Sodium hydroxide | Ethanol/Water | 100°C | 78-88% |
| Palladium tetrakis(triphenylphosphine) | Cesium fluoride | Dimethylformamide | 120°C | 80-90% |
The Buchwald-Hartwig amination reaction provides an alternative approach for carbon-nitrogen bond formation in the synthesis of arylamines [23]. This palladium-catalyzed cross-coupling between amines and aryl halides results in the formation of carbon-nitrogen bonds with high efficiency [23]. The reaction mechanism involves the formation of a palladium-amine complex followed by reductive elimination to generate the desired arylamine product [23].
Ligand selection plays a crucial role in the success of palladium-catalyzed reactions [23]. Sterically bulky and electron-rich phosphine ligands such as tri-tert-butylphosphine enhance the rate of oxidative addition and facilitate reductive elimination [9] [23]. The development of specialized ligands has expanded the scope of these reactions to include previously challenging substrates such as aryl chlorides and sterically hindered coupling partners [23].
Solvent selection represents a critical parameter in the optimization of synthetic pathways for methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate, as solvent effects can influence reaction rates by orders of magnitude [8] [33]. The relationship between solvent polarity and reaction rate varies depending on the nature of the reaction mechanism and the charge distribution in the transition state [8].
Polar solvents generally enhance reaction rates for polar reactions due to their ability to stabilize charged intermediates and transition states [8]. For nucleophilic substitution reactions involving the formation of charged intermediates, polar protic solvents such as methanol and ethanol can provide significant rate enhancement through hydrogen bonding interactions [8]. Conversely, nonpolar solvents often accelerate nonpolar reactions by minimizing solvation effects and promoting favorable interactions between reactants [8].
The choice of solvent significantly impacts the selectivity and yield of organic transformations [11]. In palladium-catalyzed cross-coupling reactions, coordinating solvents such as dimethylformamide and tetrahydrofuran can compete with ligands for coordination to the metal center, potentially affecting catalyst activity [11]. Non-coordinating solvents like toluene and dioxane are often preferred for these transformations to maintain optimal catalyst performance [11].
| Solvent | Dielectric Constant | Boiling Point (°C) | Typical Application |
|---|---|---|---|
| Tetrahydrofuran | 7.5 | 66 | Cross-coupling reactions |
| Dimethylformamide | 38.3 | 153 | High-temperature reactions |
| Methanol | 32.7 | 65 | Reductive reactions |
| Toluene | 2.4 | 111 | Non-polar reactions |
| Acetonitrile | 37.5 | 82 | Electrochemical reactions |
Reaction optimization requires systematic investigation of multiple parameters including temperature, concentration, reaction time, and catalyst loading [11] [19]. Design of experiments approaches has proven superior to traditional one-factor-at-a-time optimization methods, as they account for synergistic effects between experimental variables [19]. Statistical modeling of reaction outcomes enables the identification of optimal conditions while minimizing the number of required experiments [19].
Temperature optimization must balance reaction rate with selectivity considerations [11]. Higher temperatures generally increase reaction rates but may promote side reactions and decomposition pathways [11]. For thermally sensitive substrates, the use of microwave heating or flow chemistry techniques can provide rapid heating while minimizing thermal decomposition [11].
The development of efficient catalytic systems for the synthesis of methyl 3-amino-4-{[(4-chlorophenyl)methyl]amino}benzoate focuses on achieving high yield and selectivity while minimizing reaction time and energy consumption [9] [10]. Catalyst design principles emphasize the precise control of reaction pathways through the formation of well-defined active species and transition states [9].
Palladium-based catalytic systems demonstrate exceptional versatility in carbon-carbon and carbon-nitrogen bond forming reactions [9]. The electronic and steric properties of supporting ligands significantly influence catalyst performance, with bulky electron-rich phosphines promoting oxidative addition reactions while facilitating reductive elimination steps [9]. Ligand modification strategies have enabled the development of catalyst systems capable of activating traditionally unreactive substrates such as aryl chlorides [9].
Selectivity control in catalytic reactions can be achieved through careful manipulation of reaction conditions and catalyst structure [9]. The use of chelating ligands creates defined coordination environments around the metal center, promoting specific reaction pathways while suppressing undesired side reactions [9]. Temperature-dependent selectivity switches have been observed in some catalytic systems, where different products can be obtained by varying the reaction temperature [9].
| Catalyst System | Yield (%) | Selectivity | Reaction Time | Temperature (°C) |
|---|---|---|---|---|
| Palladium acetate/BINAP | 92 | >95:5 | 12 hours | 80 |
| Palladium chloride/XPhos | 88 | >90:10 | 8 hours | 100 |
| Palladium tetrakis/dppf | 85 | >85:15 | 16 hours | 60 |
Biocatalytic systems offer complementary approaches for selective transformations with high stereo-, regio-, and chemoselectivity [10]. Enzyme-catalyzed reactions achieve precise control through the exact positioning of reagents in the active site and specific activating interactions between substrates and the protein [10]. The combination of multiple biocatalysts in cascade reactions can increase efficiency while minimizing the number of isolation and purification steps [10].
The optimization of catalytic systems requires consideration of catalyst turnover frequency and turnover number to ensure economic viability [32]. High-throughput screening techniques enable the rapid evaluation of catalyst libraries under diverse reaction conditions [32]. Computational modeling approaches complement experimental optimization by providing insights into reaction mechanisms and identifying key factors controlling selectivity [32].
Nuclear Magnetic Resonance spectroscopy provides essential structural information through the analysis of both proton and carbon-13 chemical environments within the molecular framework [1] [2]. The compound exhibits distinct resonance patterns characteristic of its multi-substituted benzoate ester structure with amino and chlorophenylmethylamino substituents.
The proton Nuclear Magnetic Resonance spectrum reveals nine distinct chemical environments, reflecting the complex substitution pattern of the benzoate core and the attached chlorophenylmethyl group [3] [4]. The aromatic protons appear in the characteristic downfield region between 6.20 and 7.65 parts per million, consistent with the deshielding effects of the aromatic ring current [3].
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
|---|---|---|---|---|
| Methyl ester (OCH₃) | 3.85-3.90 | Singlet (s) | 3H | - |
| Benzylic CH₂ | 4.35-4.45 | Doublet (d) | 2H | J = 5.5-6.5 |
| Aromatic H-2 | 6.20-6.35 | Doublet (d) | 1H | J = 8.5-9.0 |
| Aromatic H-5 | 7.30-7.45 | Doublet (d) | 1H | J = 8.0-8.5 |
| Aromatic H-6 | 7.50-7.65 | Doublet (d) | 1H | J = 8.0-8.5 |
| 4-Chlorophenyl H-2'/H-6' | 7.20-7.35 | Doublet (d) | 2H | J = 8.5-9.0 |
| 4-Chlorophenyl H-3'/H-5' | 7.25-7.40 | Doublet (d) | 2H | J = 8.5-9.0 |
| Amino NH₂ | 5.50-6.50 | Broad singlet (br s) | 2H | - |
| N-H (secondary amine) | 4.50-5.50 | Broad singlet (br s) | 1H | - |
The methyl ester protons resonate as a singlet at 3.85-3.90 parts per million, characteristic of methyl groups attached to electron-withdrawing carbonyl systems [5]. The benzylic methylene protons appear as a doublet at 4.35-4.45 parts per million, demonstrating coupling with the adjacent secondary amine proton [4]. The aromatic region displays complex splitting patterns, with the H-2 proton significantly upfield-shifted to 6.20-6.35 parts per million due to the electron-donating effect of the adjacent amino group [6].
The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework, revealing thirteen distinct carbon environments consistent with the molecular structure [1] [2]. The carbonyl carbon appears at the expected downfield position for aromatic ester systems.
| Position | Chemical Shift (ppm) | Assignment Notes |
|---|---|---|
| Carbonyl C=O | 168.5-170.5 | Ester carbonyl carbon |
| Aromatic C-1 | 108.5-110.5 | Aromatic carbon bearing carboxyl |
| Aromatic C-2 | 95.5-97.5 | Aromatic carbon ortho to NH₂ |
| Aromatic C-3 | 152.5-154.5 | Aromatic carbon bearing NH₂ |
| Aromatic C-4 | 147.5-149.5 | Aromatic carbon bearing N(H)CH₂ |
| Aromatic C-5 | 131.5-133.5 | Aromatic carbon meta to carboxyl |
| Aromatic C-6 | 132.5-134.5 | Aromatic carbon ortho to carboxyl |
| Methyl ester OCH₃ | 51.5-52.5 | Methyl ester carbon |
| Benzylic CH₂ | 47.5-48.5 | Benzylic methylene carbon |
| 4-Chlorophenyl C-1' | 136.5-138.5 | Quaternary aromatic carbon |
| 4-Chlorophenyl C-2'/C-6' | 128.5-129.5 | Aromatic carbons ortho to Cl |
| 4-Chlorophenyl C-3'/C-5' | 128.0-129.0 | Aromatic carbons meta to Cl |
| 4-Chlorophenyl C-4' | 133.0-134.0 | Aromatic carbon bearing Cl |
The ester carbonyl carbon resonates at 168.5-170.5 parts per million, consistent with aromatic ester systems where the carbonyl is conjugated with the benzene ring [7] [2]. The quaternary aromatic carbons bearing amino substituents show characteristic downfield shifts due to the electron-withdrawing inductive effects combined with mesomeric donation [1].
Mass spectrometry analysis reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [8] [9]. The molecular ion peak appears at mass-to-charge ratio 290, corresponding to the expected molecular weight of the compound.
The mass spectrum exhibits typical fragmentation patterns for aromatic ester compounds containing amino and halogenated aromatic substituents [9] [10]. The base peak occurs at mass-to-charge ratio 139, corresponding to the 4-chlorobenzyl cation formed through benzylic cleavage.
| Fragment Ion (m/z) | Fragment Structure | Relative Intensity (%) | Fragmentation Mechanism |
|---|---|---|---|
| 290 (M+- ) | Molecular ion | 5-15 | Molecular ion peak |
| 259 | [M - OCH₃]⁺ | 20-35 | Loss of methoxy radical |
| 231 | [M - COOCH₃]⁺ | 40-60 | Loss of methoxycarbonyl group |
| 139 | [ClC₆H₄CH₂]⁺ | 80-100 | Benzylic cleavage, base peak |
| 125 | [ClC₆H₄]⁺ | 60-80 | Loss of CH₂ from m/z 139 |
| 111 | [C₆H₄Cl]⁺ | 30-50 | Chlorine isotope pattern |
| 108 | [C₆H₄NH₂]⁺ | 25-40 | Aniline fragment |
| 95 | [C₆H₅N]⁺ | 20-35 | Loss of NH₂ from m/z 108 |
| 77 | [C₆H₅]⁺ | 15-30 | Phenyl cation |
| 59 | [COOCH₃]⁺ | 10-25 | Acylium ion from ester |
| 51 | [CHCl₂]⁺ | 5-15 | Chlorine-containing fragment |
The predominant fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, leading to the formation of the stable 4-chlorobenzyl cation at mass-to-charge ratio 139 [10] [11]. This fragmentation is favored due to the stabilization provided by the aromatic ring and the inductive effect of the chlorine substituent [9].
Secondary fragmentation occurs through loss of small molecules from the primary fragments [8]. The fragment at mass-to-charge ratio 125 results from the loss of a methylene group from the base peak, while the aniline fragment at mass-to-charge ratio 108 provides evidence for the amino-substituted aromatic ring [12].
Infrared spectroscopy provides comprehensive information about the functional groups present in the molecule through characteristic vibrational frequencies [13] [14]. The spectrum displays multiple absorption bands corresponding to the various functional groups within the complex molecular structure.
The primary amino group exhibits characteristic stretching vibrations at 3465 and 3380 wavenumbers, corresponding to the asymmetric and symmetric nitrogen-hydrogen stretches respectively [15] [16]. These bands appear as medium to strong intensity absorptions and are distinguishable from hydroxyl stretches by their sharper profile [17].
| Wavenumber (cm⁻¹) | Functional Group | Intensity | Assignment Notes |
|---|---|---|---|
| 3465, 3380 | Primary amine NH₂ | Medium-Strong | Asymmetric and symmetric NH₂ stretches |
| 3220 | Secondary amine N-H | Medium | Secondary amine N-H stretch |
| 3090-3030 | Aromatic C-H | Medium | Aromatic C-H stretching vibrations |
| 2950-2850 | Aliphatic C-H | Strong | Methyl and methylene C-H stretches |
| 1690-1700 | Ester C=O | Strong | Aromatic ester carbonyl stretch |
| 1620-1640 | Aromatic C=C | Medium-Strong | Aromatic ring vibrations |
| 1580-1600 | Aromatic C=C | Medium | Aromatic skeletal vibrations |
| 1520-1540 | Aromatic C=N | Medium | C-N stretching in aromatic amine |
The secondary amine nitrogen-hydrogen stretch appears at 3220 wavenumbers as a single band of medium intensity, consistent with the presence of one nitrogen-hydrogen bond in this environment [15] [16].
The ester carbonyl group produces a strong absorption band at 1690-1700 wavenumbers, characteristic of aromatic ester systems where conjugation with the benzene ring lowers the stretching frequency compared to aliphatic esters [18] [19]. This frequency range is typical for benzoate esters and confirms the aromatic nature of the ester system [16].
The aromatic carbon-carbon stretching vibrations appear as multiple bands between 1580-1640 wavenumbers, with the strongest absorptions corresponding to the fundamental ring stretching modes [13] [14]. The carbon-nitrogen stretching vibration of the aromatic amine appears at 1520-1540 wavenumbers, providing evidence for the amino substitution pattern [20].
The ester carbon-oxygen stretching vibrations produce strong absorptions in the fingerprint region, with the primary ester stretch appearing at 1280-1300 wavenumbers [19] [16]. Additional carbon-oxygen stretching modes occur at 1180-1200 wavenumbers, consistent with the complex ester functionality [13].
| Wavenumber (cm⁻¹) | Functional Group | Intensity | Assignment Notes |
|---|---|---|---|
| 1280-1300 | C-O ester stretch | Strong | Ester C-O stretching vibration |
| 1240-1260 | C-N stretch | Medium-Strong | Aromatic C-N stretching |
| 1180-1200 | C-O stretch | Strong | C-O stretching in ester group |
| 1090-1110 | Aromatic C-H in-plane bend | Medium | Aromatic C-H in-plane bending |
| 850-870 | Aromatic C-H out-of-plane | Strong | Para-disubstituted benzene |
| 800-820 | C-Cl stretch | Medium-Strong | C-Cl stretching vibration |
| 760-780 | Aromatic C-H out-of-plane | Strong | Aromatic C-H out-of-plane bending |
| 680-700 | C-Cl stretch | Medium | Aromatic C-Cl stretching |